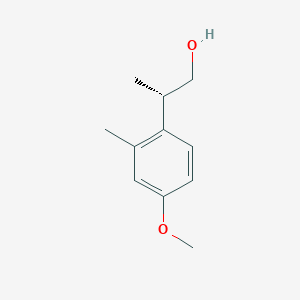

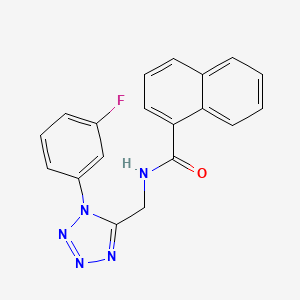

N-(4-carbamoylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-carbamoylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the azetidine family of compounds, which are known for their diverse biological activities. In

Aplicaciones Científicas De Investigación

Antidepressant and Nootropic Activities

Compounds derived from the cyclocondensation of Schiff's bases with chloroacetyl chloride, followed by triethylamine addition, have shown significant antidepressant and nootropic activities. Notably, compounds with specific aryl substitutions demonstrated the highest activities in animal models, indicating the potential of these azetidinone derivatives as central nervous system (CNS) active agents. This suggests a promising avenue for developing new therapeutic agents targeting CNS disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antimicrobial and Antitubercular Activities

Azetidinone derivatives have also been investigated for their antimicrobial and antitubercular properties. A series of azetidinone compounds synthesized from the condensation of aromatic amines with N-phenylacetamide exhibited activity against bacterial and fungal strains, as well as in vitro activity against Mycobacterium tuberculosis. These findings highlight the potential of azetidinone scaffolds in the design of new antibacterial and antituberculosis agents, contributing to the arsenal against infectious diseases (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Inhibition of Enzymatic Activities

Azetidinones have been utilized to study the relationship between protein synthesis and ion transport, with azetidine 2-carboxylic acid (AZ) acting as a proline analog. AZ notably inhibited the release of ions to the xylem in plant models without significantly affecting the influx at the plasmalemma or vacuoles, suggesting a specific action on the symplast to xylem release process. This highlights the utility of azetidinone derivatives in understanding cellular transport mechanisms and the role of specific amino acids in protein functionality (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Propiedades

IUPAC Name |

N-(4-carbamoylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c22-20(27)15-6-8-17(9-7-15)25-21(28)16-11-26(12-16)19-10-18(23-13-24-19)14-4-2-1-3-5-14/h1-10,13,16H,11-12H2,(H2,22,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZSPXNNOLHWHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-carbamoylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2931530.png)

![methyl 1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2931535.png)

![Tricyclo[3.2.1.0,2,4]octan-6-amine hydrochloride](/img/structure/B2931537.png)

![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-methylphenyl) pyrrolidin-2-one](/img/structure/B2931541.png)